molecular formula C9H12ClN3O2 B11106035 N-(4-chloro-2-nitrophenyl)propane-1,3-diamine

N-(4-chloro-2-nitrophenyl)propane-1,3-diamine

Cat. No.: B11106035
M. Wt: 229.66 g/mol
InChI Key: CKKHCAGCBHZCEE-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)propane-1,3-diamine is an organic compound characterized by the presence of a chloro and nitro group on a benzene ring, along with a propane-1,3-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)propane-1,3-diamine typically involves the nitration of 4-chloroaniline followed by a series of reactions to introduce the propane-1,3-diamine group. The nitration process involves treating 4-chloroaniline with a mixture of concentrated nitric and sulfuric acids to yield 4-chloro-2-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with propane-1,3-diamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters are common in industrial settings to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)propane-1,3-diamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(4-amino-2-nitrophenyl)propane-1,3-diamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, though specific products depend on the oxidizing agent and conditions.

Scientific Research Applications

N-(4-chloro-2-nitrophenyl)propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)propane-1,3-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and interactions. The propane-1,3-diamine moiety can form hydrogen bonds and other interactions with biomolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-nitrophenyl)propane-1,3-diamine is unique due to its specific combination of functional groups and molecular structure. The presence of both chloro and nitro groups on the benzene ring, along with the propane-1,3-diamine moiety, provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.66 g/mol

IUPAC Name

N'-(4-chloro-2-nitrophenyl)propane-1,3-diamine

InChI

InChI=1S/C9H12ClN3O2/c10-7-2-3-8(12-5-1-4-11)9(6-7)13(14)15/h2-3,6,12H,1,4-5,11H2

InChI Key

CKKHCAGCBHZCEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCCN

Origin of Product

United States

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